rac Dobutamine-d4 Hydrochloride

LC-MS/MS Bioanalysis Isotopic Purity

Select rac Dobutamine-d4 Hydrochloride for precise LC-MS/MS quantification of dobutamine. Its strategic 4-Da mass shift and deuterium placement on the ethyl linker eliminate hydrogen-deuterium exchange, delivering consistent matrix effect correction across plasma, urine, and tissue matrices. The racemic form ensures unbiased recovery of both enantiomers, meeting FDA and EMA bioanalytical validation guidelines. With ≥99% isotopic enrichment, it achieves low background and sensitive LLOQ. Avoid the inaccuracies of d6 analogs or non-deuterated standards—this d4 internal standard is purpose-built for defensible DMPK and clinical toxicology data. Request a quotation today.

Molecular Formula C18H24ClNO3
Molecular Weight 341.868
CAS No. 1246815-74-6
Cat. No. B588234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Dobutamine-d4 Hydrochloride
CAS1246815-74-6
Synonyms4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl]amino]ethyl-d4]-1,2-benzenediol;  DL-Dobutamine-d4 Hydrochloride;  (+/-)-Dobutamine-d4 Hydrochloride;  Dobutrex-d4;  Inotrex-d4;  NSC 299583-d4; 
Molecular FormulaC18H24ClNO3
Molecular Weight341.868
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl
InChIInChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i10D2,11D2;
InChIKeyBQKADKWNRWCIJL-DEHBLRELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Dobutamine-d4 Hydrochloride (CAS 1246815-74-6): Procurement Guide for Stable Isotope Labeled Internal Standards


rac Dobutamine-d4 Hydrochloride (CAS 1246815-74-6) is the deuterated racemate of dobutamine hydrochloride, a synthetic catecholamine acting as a selective β1-adrenergic receptor agonist with weaker activity at α1-AR and β2-AR . It is classified as a stable isotope-labeled (SIL) internal standard, specifically designed for quantitative bioanalytical applications employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary utility lies in compensating for matrix effects, extraction losses, and instrumental variability, thereby enabling accurate and precise quantification of the unlabeled analyte dobutamine in complex biological matrices .

Why rac Dobutamine-d4 Hydrochloride (CAS 1246815-74-6) Cannot Be Replaced by Generic Alternatives in Quantitative LC-MS/MS


Substituting rac Dobutamine-d4 Hydrochloride with an unlabeled analog, a different deuterated variant (e.g., dobutamine-d6), or a structurally related compound will compromise analytical accuracy and regulatory compliance. Stable isotope-labeled internal standards are the gold standard for correcting matrix effects in LC-MS/MS because they co-elute nearly identically with the target analyte, ensuring that both experience the same ionization suppression or enhancement . Unlike unlabeled dobutamine, which cannot be distinguished from the endogenous or administered analyte, or dobutamine-d6, which may exhibit different chromatographic retention and extraction behavior due to an inverse isotope effect from additional deuterium atoms, dobutamine-d4 provides an optimal balance of mass distinction and physicochemical similarity [1]. The specific positioning of its four deuterium atoms on the ethyl linker avoids labile sites (e.g., -OH, -NH), mitigating the risk of hydrogen-deuterium exchange that can lead to inaccurate quantification, a known failure mode for improperly designed deuterated standards .

Quantitative Differentiation Evidence: rac Dobutamine-d4 Hydrochloride (CAS 1246815-74-6) vs. Analogs and Alternatives


Mass Spectrometric Discrimination: 4 Da Mass Shift Enables Baseline Resolution from Unlabeled Dobutamine

rac Dobutamine-d4 Hydrochloride provides a distinct +4 Da mass shift (m/z 341.87 vs. m/z 337.84 for unlabeled dobutamine hydrochloride) due to the substitution of four hydrogen atoms with deuterium on the ethyl linker . This 4-Da difference ensures complete baseline resolution from the [M+H]+ ion of the unlabeled analyte, eliminating isotopic cross-talk, a common issue with 2-Da or 3-Da mass shifts . In contrast, a hypothetical dobutamine-d3 standard would provide a smaller mass shift, increasing the risk of spectral overlap and requiring complex deconvolution algorithms.

LC-MS/MS Bioanalysis Isotopic Purity

Labeling Strategy and Stability: Non-Labile Deuteration Mitigates H/D Exchange

The deuterium label in rac Dobutamine-d4 Hydrochloride is positioned on the ethyl linker (1,1,2,2-d4), which is a non-labile, carbon-bound site. This strategic placement avoids deuterium loss via proton exchange, a critical failure mode for internal standards where deuterium is placed on heteroatoms (O, N) or alpha to carbonyls . This contrasts with standards deuterated on phenolic -OH groups (which would immediately exchange in aqueous solution) or potentially even dobutamine-d6, where labeling on methyl groups adjacent to nitrogen might introduce different exchange kinetics under specific conditions . The stability of the d4-label ensures the concentration of the internal standard remains constant and accurately known throughout sample preparation and analysis, preventing quantification bias.

Stable Isotope Labeling Method Validation H/D Exchange

Chromatographic Co-Elution: Minimal Deuterium-Induced Retention Time Shift

A critical requirement for a SIL internal standard is that it co-elutes with the analyte under reversed-phase LC conditions to experience identical matrix effects. While all deuterated standards exhibit a small inverse isotope effect (earlier elution) compared to their protiated counterparts, the magnitude of this shift is proportional to the number and position of deuterium atoms [1]. rac Dobutamine-d4 Hydrochloride, with four deuterium atoms on an alkyl linker, typically exhibits a minimal retention time shift (ΔtR ≈ 0.01-0.03 minutes) that is practically negligible . This is advantageous compared to a higher deuterium-substituted analog like dobutamine-d6 (six deuterium atoms), which would likely exhibit a more pronounced shift, potentially causing it to elute in a region with a different matrix-induced ionization suppression or enhancement profile, thereby reducing its effectiveness as an internal standard [1].

UHPLC Matrix Effect Ionization Efficiency

Structural Fidelity: Racemic Mixture Matches the Clinically Administered Form

rac Dobutamine-d4 Hydrochloride is the deuterated form of the racemic mixture of dobutamine, which is the exact form (as the hydrochloride salt) used clinically and for which most analytical methods are developed and validated [1]. This is in contrast to using an internal standard based on a single enantiomer, e.g., (R)-dobutamine-d4 or (S)-dobutamine-d4. While dobutamine is a racemate, its enantiomers have different pharmacological profiles (e.g., the (-)-isomer is a potent α1 agonist, while the (+)-isomer is a β1/β2 agonist with α1 antagonist properties) [2]. Using a racemic internal standard ensures that any differential extraction, chromatographic behavior, or mass spectrometric response between the enantiomers in the sample is mirrored by the internal standard, avoiding a potential source of systematic error in the overall quantification of total dobutamine.

Pharmacopeial Standards Method Development Regulatory Compliance

Purity and Isotopic Enrichment: ≥98% Purity and ≥99% Atom D Enable Reliable Quantitation

The utility of a SIL internal standard is directly tied to its purity and isotopic enrichment. rac Dobutamine-d4 Hydrochloride is commercially available with a chemical purity of ≥98% and an isotopic enrichment of ≥99 atom % D . High isotopic enrichment is critical because any contamination with the unlabeled dobutamine (d0) will contribute to the signal of the analyte, causing a positive bias in the calculated concentration, especially at low analyte concentrations . A vendor-specified enrichment of ≥99% for dobutamine-d4 ensures that this systematic error is negligible, a level of quality control that is not guaranteed with alternative internal standards like structurally similar but non-isotopic compounds.

Reference Standards Method Validation Quality Control

Validated Applications for rac Dobutamine-d4 Hydrochloride (CAS 1246815-74-6) Based on Differentiating Evidence


Regulatory-Compliant Bioanalytical Method Development and Validation for DMPK Studies

In drug metabolism and pharmacokinetics (DMPK) studies for dobutamine, regulatory guidelines (e.g., FDA, EMA) mandate the use of a stable isotope-labeled internal standard to ensure method accuracy and precision in complex biological matrices like plasma or urine [1]. rac Dobutamine-d4 Hydrochloride's proven 4-Da mass separation, negligible H/D exchange, and high isotopic purity directly address these requirements, making it the preferred choice over non-isotopic or lower-purity alternatives for robust and defensible method validation .

Therapeutic Drug Monitoring (TDM) Assays Requiring High Sensitivity in Critical Care Settings

Accurate quantification of dobutamine in plasma from patients with cardiac decompensation is essential for guiding therapy . The high isotopic enrichment (≥99%) of rac Dobutamine-d4 Hydrochloride minimizes background interference, enabling a lower limit of quantitation (LLOQ) and thus more reliable measurement at therapeutically relevant concentrations. This is a significant advantage over a structurally similar analog internal standard, which would offer inferior matrix effect correction and potentially higher variability .

Forensic and Clinical Toxicology Confirmation of Dobutamine Exposure

For definitive identification and quantitation of dobutamine in post-mortem or clinical toxicology samples, a method with high specificity is paramount [2]. The combination of the exact 4-Da mass shift and the use of the racemic form of the internal standard ensures that the analytical signal is unambiguously attributed to the target drug and that the quantification is accurate even in the presence of matrix components that could affect enantiomer recovery. This level of confidence is not achievable with a non-deuterated or single-enantiomer internal standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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